molecular formula C12H12ClN3O2 B8307465 6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one

6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one

Cat. No. B8307465
M. Wt: 265.69 g/mol
InChI Key: WIOXJEFQNDWSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one is a useful research compound. Its molecular formula is C12H12ClN3O2 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

2-chloro-N-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C12H12ClN3O2/c13-7-12(18)14-9-3-1-8(2-4-9)10-5-6-11(17)16-15-10/h1-4H,5-7H2,(H,14,18)(H,16,17)

InChI Key

WIOXJEFQNDWSAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30.2 g (0.16 mole) of 6-(p-aminophenyl)-4,5-dihydropyridaz-3-one, 18.1 g (0.16 mole) of chloroacetyl chloride and 150 ml of absolute benzene are refluxed for 2 hours. The product is filtered off at room temperature, washed first with benzene and then with water, and dried under reduced pressure at 80° C. 34.6 g (81% of theory) of 6-(p-chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one are obtained as a beige solid which, after recrystallization from dimethylformamide/water, melts, with decomposition, at 233° C.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.0 g (14.8 millimoles) of β-(p-chloroacetylaminobenzoyl)-propionic acid are refluxed with 0.74 g (14.8 millimoles) of hydrazine hydrate and 70 ml of ethanol for 3 hours. After filtering off the product at 10° C. and drying it under reduced pressure at 50° C., 3.3 g (84% of theory) of 6-(p-chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one are obtained as pale yellow crystals (identical with the compound from Example 1, according to its melting point and infrared and NMR spectra).
Name
β-(p-chloroacetylaminobenzoyl)-propionic acid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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